molecular formula C8H9BrN2O B14813418 6-Bromo-5-cyclopropoxypyridin-2-amine

6-Bromo-5-cyclopropoxypyridin-2-amine

Cat. No.: B14813418
M. Wt: 229.07 g/mol
InChI Key: XTLKXPQPTWZUMV-UHFFFAOYSA-N
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Description

6-Bromo-5-cyclopropoxypyridin-2-amine is a pyridine derivative featuring a bromine atom at position 6, a cyclopropoxy group (cyclopropyl ether) at position 5, and an amine group at position 2.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H9BrN2O/c9-8-6(12-5-1-2-5)3-4-7(10)11-8/h3-5H,1-2H2,(H2,10,11)

InChI Key

XTLKXPQPTWZUMV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-5-cyclopropoxypyridin-2-amine can be achieved through several synthetic routes. One common method involves the bromination of 5-cyclopropoxypyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Bromo-5-cyclopropoxypyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives

Scientific Research Applications

6-Bromo-5-cyclopropoxypyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridin-2-amine Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
6-Bromo-5-cyclopropoxypyridin-2-amine Cyclopropoxy (5), Bromo (6) C₈H₉BrN₂O ~229.08 (calculated) Not reported Steric bulk from cyclopropoxy; potential for unique reactivity
5-Bromo-6-methylpyridin-2-amine Methyl (6), Bromo (5) C₆H₇BrN₂ 188.05 42753-71-9 Compact substituent; used in synthetic intermediates
5-Bromo-6-fluoropyridin-2-amine Fluoro (6), Bromo (5) C₅H₄BrFN₂ 191.0 944401-65-4 Electron-withdrawing fluorine enhances electrophilic substitution
5-Bromo-6-chloropyridin-2-amine Chloro (6), Bromo (5) C₅H₄BrClN₂ 207.46 (calculated) 358672-65-8 Higher molecular weight; halogen synergy in cross-coupling reactions
6-Bromo-5-iodopyridin-2-amine Iodo (5), Bromo (6) C₅H₄BrIN₂ 298.91 1806995-70-9 Heavy atom effects; potential for crystallography studies

Electronic and Steric Effects

  • Cyclopropoxy vs. Methyl : The cyclopropoxy group in 6-Bromo-5-cyclopropoxypyridin-2-amine introduces greater steric hindrance compared to the methyl group in 5-Bromo-6-methylpyridin-2-amine. This may reduce nucleophilic attack at position 5 but enhance stability in acidic conditions due to the oxygen atom’s lone pairs .
  • Cyclopropoxy vs. Halogens : Halogens (F, Cl, Br, I) are electron-withdrawing, whereas alkoxy groups (e.g., cyclopropoxy) are electron-donating via resonance. For example, 5-Bromo-6-fluoropyridin-2-amine exhibits increased electrophilicity at the pyridine ring compared to the cyclopropoxy analog, favoring reactions like Suzuki coupling .

Physicochemical Properties

  • Solubility : Cyclopropoxy’s hydrophobic nature likely reduces aqueous solubility compared to methyl or halogenated analogs. For instance, 6-Bromo-5-iodopyridin-2-amine exhibits low solubility in polar solvents, a trend expected to extend to the cyclopropoxy variant .
  • Thermal Stability : Halogenated derivatives (e.g., 5-Bromo-6-fluoropyridin-2-amine) generally exhibit higher melting points due to stronger intermolecular forces, whereas cyclopropoxy derivatives may show lower thermal stability due to ring strain .

Crystallography and Structural Analysis

  • 6-Bromo-5-iodopyridin-2-amine : The iodine atom’s high electron density aids in X-ray crystallography, a technique less feasible with cyclopropoxy due to lighter atoms .

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